

Tellurium-132 environmental persistence and mobility

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Compound of Interest

Compound Name: Tellurium-132

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An In-depth Technical Guide on the Environmental Persistence and Mobility of **Tellurium-132**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the environmental persistence and mobility of **Tellurium-132** (^{132}Te), a significant radionuclide released during nuclear incidents. Given the limited availability of direct data for ^{132}Te , this guide incorporates data for stable tellurium isotopes as proxies to elucidate its environmental behavior.

Core Properties and Decay Characteristics

Tellurium-132 is a radioactive isotope of tellurium with a half-life of approximately 3.204 days. [1] It decays via beta emission to Iodine-132 (^{132}I), which is also radioactive and has a very short half-life of about 2.3 hours, subsequently decaying to stable Xenon-132. The relatively short half-life of ^{132}Te suggests a medium-term environmental persistence.[2]

Data Presentation

The mobility and persistence of **Tellurium-132** in the environment are largely governed by its chemical speciation and interactions with soil and water. The following tables summarize available quantitative data for tellurium. It is important to note that much of this data is for stable tellurium isotopes and should be considered as a proxy for ^{132}Te .

Table 1: Physicochemical Properties of **Tellurium-132**

Property	Value	Reference
Half-life	3.204 ± 0.013 days	[1]
Decay Mode	β^-	[1]
Decay Product	Iodine-132 (^{132}I)	[1]
Common Oxidation States in Environment	Te(IV) (tellurite), Te(VI) (tellurate)	[3]

Table 2: Soil Sorption and Mobility Parameters for Tellurium

Parameter	Soil/Sediment Type	Value	Conditions	Reference
Distribution Coefficient (Kd)	Clay/Mud	1 mL/g	Not specified	[4]
Granite	1 mL/g	Not specified	[4]	
Soil-to-Plant Transfer Factor (TF)	Upland Field Crops (Geometric Mean)	2.0×10^{-2}	-	[5]
Brown Rice (Geometric Mean)	3.1×10^{-2}	-	[5]	

Note: The provided Kd values are for general tellurium and not specific to ^{132}Te . The mobility of tellurium is highly dependent on soil properties such as pH, organic matter content, and the presence of iron and manganese oxides.[6][7]

Environmental Persistence and Mobility

Atmospheric Transport

Following a nuclear release, ^{132}Te is primarily associated with particulate matter in the atmosphere. Its atmospheric transport and deposition patterns are therefore governed by

meteorological conditions and particle size.

Soil Mobility and Speciation

In soil environments, the mobility of tellurium is generally low. It tends to be strongly retained in the soil, with evidence suggesting association with:

- **Fe(III) hydroxides:** Tellurium in both Te(IV) and Te(VI) forms can be retained by these minerals.[\[8\]](#)
- **Sulfides and Organic Matter:** Sequential extraction studies have shown that tellurium is significantly bound to these soil fractions.[\[9\]](#)
- **Silicates:** A portion of tellurium can also be associated with the residual silicate fraction of the soil.[\[9\]](#)

The dominant chemical forms of tellurium in oxic soils are the anionic species tellurite (TeO_3^{2-}) and tellurate (TeO_4^{2-}).[\[10\]](#) The speciation between Te(IV) and Te(VI) is crucial as it influences solubility and mobility. The retention of Te(IV) in soil may be weaker than that of Te(VI), which can be structurally incorporated into Fe(III) hydroxides.[\[8\]](#)

Influence of Environmental Factors

- **pH:** The sorption of tellurium onto soil minerals is pH-dependent. Generally, in acidic conditions, the mobility of anionic species like tellurite and tellurate may be higher due to competition with other anions for sorption sites. As pH increases, the negative surface charge of many soil minerals also increases, which could lead to repulsion of tellurium oxyanions. However, the formation of surface complexes with metal oxides can still lead to significant sorption at higher pH.
- **Redox Potential (Eh):** The redox state of the environment is a critical factor controlling the speciation of tellurium. In oxidizing environments, the more soluble and mobile Te(VI) form is favored, while reducing conditions promote the formation of the less soluble Te(IV) or even elemental tellurium (Te^0), leading to decreased mobility.

Mobility in Water

In aqueous systems, tellurium speciation is highly dependent on pH and redox conditions.[3] The soluble forms of tellurium, primarily tellurite and tellurate, can be transported in groundwater. The extent of this transport will be limited by sorption processes onto aquifer materials.

Experimental Protocols

This section details common experimental methodologies used to assess the environmental persistence and mobility of tellurium.

Batch Equilibrium Method for Determining Soil Sorption Coefficient (K_d)

This method is used to quantify the partitioning of a substance between the solid (soil) and liquid (water) phases at equilibrium.

Procedure:

- **Soil Preparation:** Air-dry and sieve the soil to a uniform particle size (e.g., <2 mm). Characterize the soil for properties such as pH, organic matter content, and texture.
- **Solution Preparation:** Prepare a stock solution of the tellurium compound of interest (e.g., a soluble salt of stable tellurium or a tracer amount of ^{132}Te) in a relevant aqueous matrix (e.g., simulated groundwater or 0.01 M CaCl_2).
- **Equilibration:**
 - Place a known mass of the prepared soil into a series of centrifuge tubes.
 - Add a known volume of the tellurium solution to each tube to achieve a specific soil-to-solution ratio (e.g., 1:10).
 - Include control samples without soil to account for any sorption to the container walls.
- **Agitation:** Agitate the tubes for a predetermined time (e.g., 24 hours) to reach equilibrium. This should be determined from a preliminary kinetic experiment.

- Phase Separation: Centrifuge the tubes at a high speed to separate the solid and liquid phases.
- Analysis: Carefully collect the supernatant and analyze the concentration of tellurium remaining in the solution using an appropriate analytical technique such as Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for stable tellurium or gamma spectrometry for ^{132}Te .
- Calculation of Kd: The Kd value (in mL/g) is calculated using the following equation:

$$K_d = [(C_0 - C_e) / C_e] * (V / M)$$

Where:

- C_0 = Initial concentration of tellurium in the solution
- C_e = Equilibrium concentration of tellurium in the solution
- V = Volume of the solution (mL)
- M = Mass of the soil (g)

Sequential Extraction for Tellurium Speciation in Soil

This procedure is used to determine the distribution of tellurium among different soil fractions, providing insights into its potential mobility and bioavailability. The BCR (Community Bureau of Reference) sequential extraction procedure is a commonly adapted method.^[9]

Fractions and Reagents:

- F1 (Exchangeable and carbonate-bound): 0.11 M Acetic Acid
- F2 (Reducible, bound to Fe/Mn oxides): 0.5 M Hydroxylamine hydrochloride (adjusted to pH 1.5 with nitric acid)
- F3 (Oxidizable, bound to organic matter and sulfides): 8.8 M Hydrogen peroxide, followed by 1 M Ammonium acetate (adjusted to pH 2 with nitric acid)

- F4 (Residual): Digestion of the remaining solid with a strong acid mixture (e.g., aqua regia).

General Procedure:

- A known mass of soil is subjected to a sequence of extractions with the reagents listed above.
- After each extraction step, the solid and liquid phases are separated by centrifugation.
- The supernatant is collected for tellurium analysis.
- The residual solid is then treated with the reagent for the next fraction.
- The concentration of tellurium in each fraction is determined to build a distribution profile.

Column Experiments for Transport Studies

Soil column experiments simulate the movement of contaminants through a soil profile under controlled conditions.

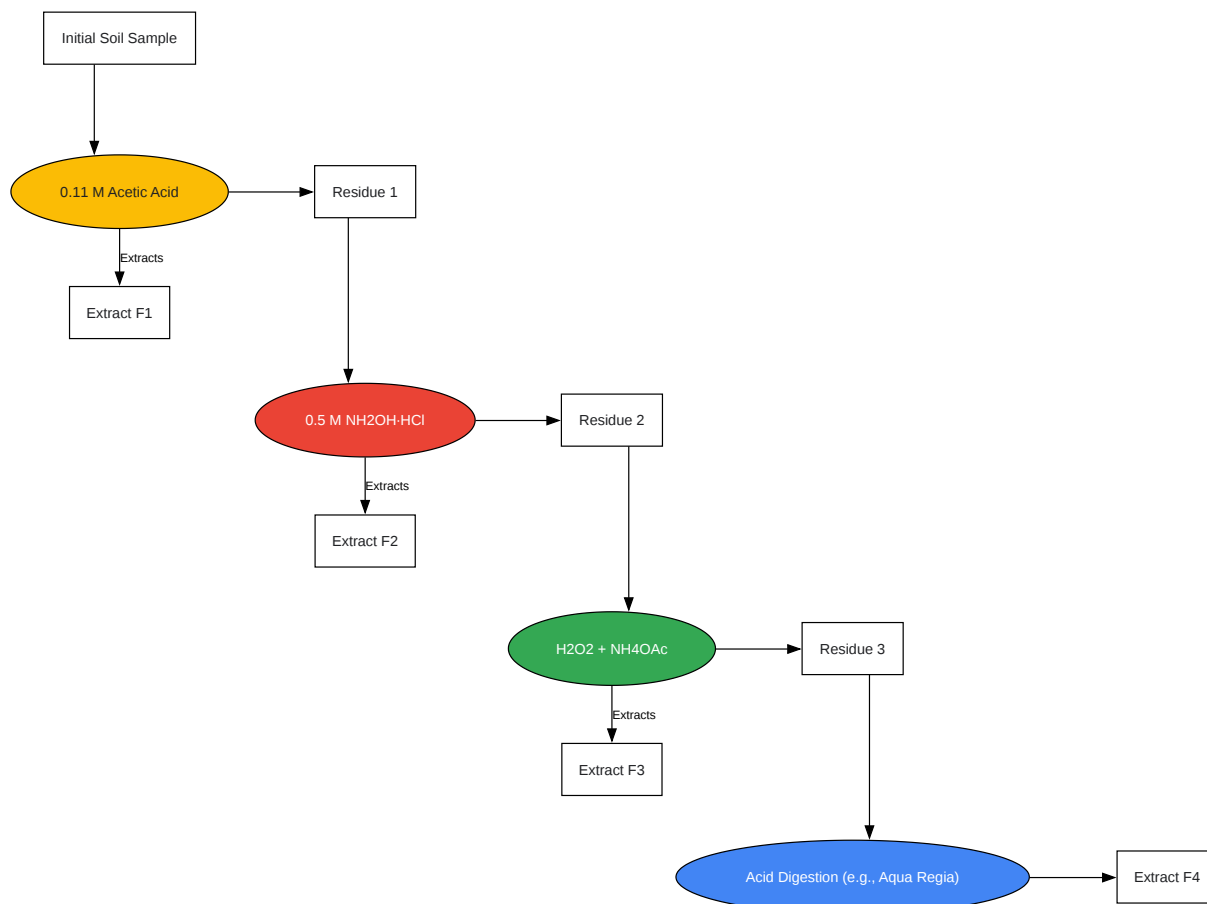
Procedure:

- **Column Packing:** A column is uniformly packed with the soil of interest to a known bulk density.
- **Saturation:** The soil column is saturated with a background solution (e.g., simulated groundwater) from the bottom up to ensure the removal of trapped air.
- **Tracer Injection:** A solution containing a known concentration of the tellurium species and a conservative tracer (e.g., bromide) is introduced to the top of the column at a constant flow rate.
- **Effluent Collection:** The effluent from the bottom of the column is collected in fractions over time.
- **Analysis:** Each fraction is analyzed for the concentrations of tellurium and the conservative tracer.

- Breakthrough Curves: The results are plotted as breakthrough curves (concentration in the effluent versus time or pore volumes).
- Modeling: The breakthrough curves can be fitted to advection-dispersion models to determine transport parameters such as the retardation factor and the dispersion coefficient.

Visualization

The following diagram illustrates the workflow for a sequential extraction procedure to determine the speciation of tellurium in soil.



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Caption: Sequential extraction workflow for tellurium speciation in soil.

Conclusion

Tellurium-132 exhibits medium-term environmental persistence due to its 3.2-day half-life. Its mobility in the environment is generally low, particularly in soils where it is strongly retained by various soil components. The speciation of tellurium between the Te(IV) and Te(VI) oxidation states, which is heavily influenced by pH and redox conditions, is a key factor controlling its solubility and transport. While direct quantitative data for ^{132}Te is scarce, studies on stable tellurium provide valuable insights into its expected environmental behavior. Further research focusing specifically on the sorption and diffusion of ^{132}Te in a range of soil types and environmental conditions is necessary for a more precise risk assessment following a nuclear release.

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